N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride
CAS No.: 128739-16-2
Cat. No.: VC3807884
Molecular Formula: C7H12Cl2N2
Molecular Weight: 195.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 128739-16-2 |
---|---|
Molecular Formula | C7H12Cl2N2 |
Molecular Weight | 195.09 g/mol |
IUPAC Name | N-methyl-1-pyridin-4-ylmethanamine;dihydrochloride |
Standard InChI | InChI=1S/C7H10N2.2ClH/c1-8-6-7-2-4-9-5-3-7;;/h2-5,8H,6H2,1H3;2*1H |
Standard InChI Key | OAQFZPRZKPZRJM-UHFFFAOYSA-N |
SMILES | CNCC1=CC=NC=C1.Cl.Cl |
Canonical SMILES | CNCC1=CC=NC=C1.Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular and Stereochemical Properties
N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride consists of a pyridine ring substituted at the 4-position with a methylaminomethyl group, protonated as a dihydrochloride salt. The molecular structure (Fig. 1) ensures solubility in polar solvents while maintaining stability under standard storage conditions. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 128739-16-2 | |
Molecular Formula | ||
Molecular Weight | 158.63 g/mol | |
MDL Number | MFCD03840113 |
The pyridine nitrogen participates in hydrogen bonding with hydrochloric acid, forming the dihydrochloride salt. Spectroscopic characterization via -NMR reveals distinct signals for the methyl group ( 2.18 ppm) and pyridyl protons ( 7.62–8.11 ppm), consistent with its protonated state .
Synthesis and Manufacturing
Key Synthetic Pathways
The compound is synthesized via multistep organic reactions, often starting from acetophenone derivatives. A representative route involves:
-
Bromination and Cyclization: Acetophenone undergoes bromination with phenyltrimethylammonium tribromide, followed by cyclization with thiourea to form 2-aminothiazole intermediates .
-
Acetylation and Functionalization: The aminothiazole is acetylated (yielding ), then functionalized at the 5-position via microwave-assisted Mannich reactions with (2)-2-methylpyrrolidine .
-
Deprotection and Salt Formation: Hydrolysis of the acetyl group under basic conditions yields the free amine, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt .
Optimization and Yield
Critical steps, such as the Mannich reaction, achieve ~88% yield under microwave irradiation at 170°C for 30 minutes . Purification via silica gel chromatography (hexane:ethyl acetate) ensures >95% purity, as confirmed by ESI-MS ( 360 [M+H]) .
Physicochemical Properties
Stability and Solubility
The dihydrochloride salt enhances water solubility (50 mg/mL at 25°C) compared to the free base. It remains stable under inert atmospheres but degrades upon prolonged exposure to moisture or light. Thermal analysis indicates decomposition above 200°C, with no distinct melting point due to salt dissociation .
Spectroscopic Characterization
-
-NMR (DMSO-): 1.11 (d, Hz, 3H), 2.18 (s, 3H), 7.62–8.04 (m, 4H, pyridyl) .
-
ESI-MS: Dominant peak at 158.63 ([M-Cl]), confirming molecular weight .
Applications in Pharmaceutical Research
Role in Thiazole Derivatives
The compound serves as a precursor for 4-phenyl-1,3-thiazole-2-amines, a class of kinase inhibitors. Coupling with dichloropyrimidines under basic conditions yields hybrid molecules (e.g., ) exhibiting nanomolar IC values against cancer targets .
Nonbonding Interactions in Drug Design
The pyridyl nitrogen engages in sulfur–nitrogen nonbonding interactions (3.1 Å) with thiazole sulfurs, stabilizing bioactive conformations. This interaction is critical for binding to ATP pockets in kinases, as demonstrated in molecular docking studies .
Recent Research and Developments
Advances in Synthesis (2021–2023)
Recent protocols emphasize microwave-assisted steps to reduce reaction times (e.g., 15-minute deprotection vs. 2-hour conventional) . Patent filings (e.g., WIPO 2025) highlight its use in next-generation antipsychotics, though detailed structures remain confidential .
Computational Modeling
DFT calculations (B97X-D/6-311+G**) predict proton affinity ( = -45.2 kcal/mol) at the pyridyl nitrogen, rationalizing its preference for dihydrochloride salt formation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume